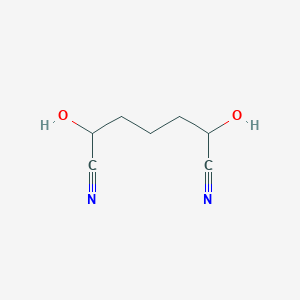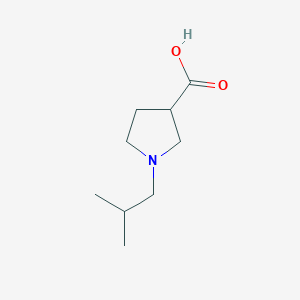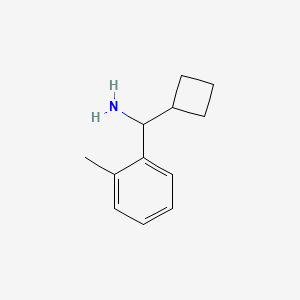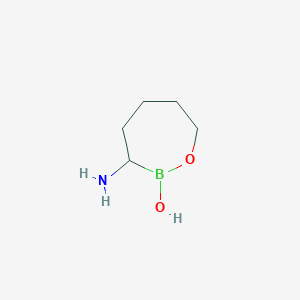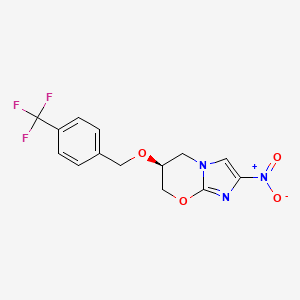![molecular formula C6H7ClN6 B15217097 7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 5457-92-1](/img/structure/B15217097.png)
7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring structure consisting of a triazole ring and a pyrimidine ring, with a chlorine atom at the 7th position and an ethyl group at the 3rd position. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-4-amino-5-chloropyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- 7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- 7-Chloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Comparison: Compared to its analogs, 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine exhibits unique properties due to the presence of the ethyl group at the 3rd position. This structural variation can influence its biological activity, solubility, and interaction with molecular targets. The ethyl group may enhance its binding affinity to certain enzymes or receptors, making it a more potent inhibitor in specific applications.
Eigenschaften
CAS-Nummer |
5457-92-1 |
|---|---|
Molekularformel |
C6H7ClN6 |
Molekulargewicht |
198.61 g/mol |
IUPAC-Name |
7-chloro-3-ethyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H7ClN6/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
DTOBYQFBYWOFFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=NC(=N2)N)Cl)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
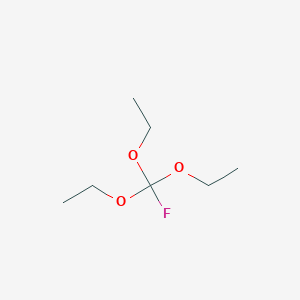
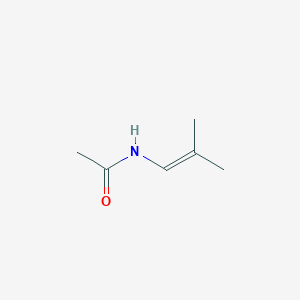
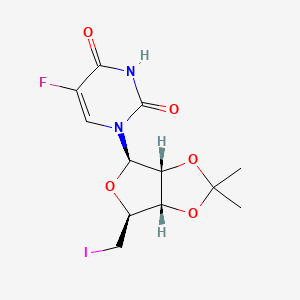

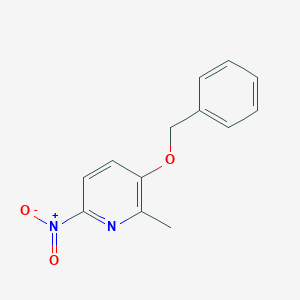
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
